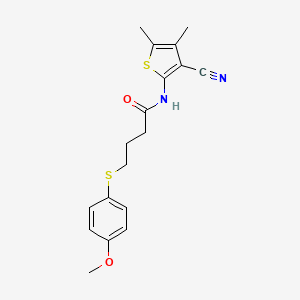

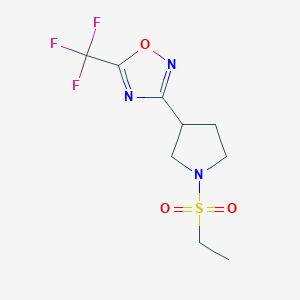

![molecular formula C19H16N6O2S B2792317 4-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 895110-47-1](/img/structure/B2792317.png)

4-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide” is a heterocyclic compound. It contains a triazole moiety, which is a nitrogenous heterocyclic moiety with a molecular formula of C2H3N3 . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of similar triazole analogs has been accomplished using various starting materials . For instance, one method involved the use of (S)-(-) ethyl lactate as a starting material, which underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium .Molecular Structure Analysis

The molecular structure of similar triazole compounds has been characterized using various spectroscopic techniques . These include 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable, 19F NMR spectroscopy .Chemical Reactions Analysis

Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .Physical and Chemical Properties Analysis

The physical and chemical properties of similar triazole compounds have been characterized using various techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the compound .Mécanisme D'action

The mechanism of action of similar triazole compounds involves their ability to inhibit certain enzymes. For instance, some triazole analogs have shown moderate inhibition potential against the carbonic anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to their overall activity .

Safety and Hazards

Orientations Futures

Triazole compounds have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . There is a continuous effort in developing novel medicines using these compounds . The future direction in this field could involve the design and synthesis of new triazole derivatives with improved biological activities .

Propriétés

IUPAC Name |

4-methoxy-N-[3-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O2S/c1-12-16(22-24-25(12)14-6-4-3-5-7-14)17-20-19(28-23-17)21-18(26)13-8-10-15(27-2)11-9-13/h3-11H,1-2H3,(H,20,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHNKLDKKBTSEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-Chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2792238.png)

![3-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2792239.png)

![3-amino-2-benzoyl-6-methyl-N-phenyl-4-(pyridin-4-yl)thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2792244.png)

![2-[2-(1H-Indol-3-YL)-2-oxoacetamido]benzamide](/img/structure/B2792247.png)

![N-(1,3-THIAZOL-2-YL)-2-{[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2792252.png)

![ethyl 6-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2792255.png)